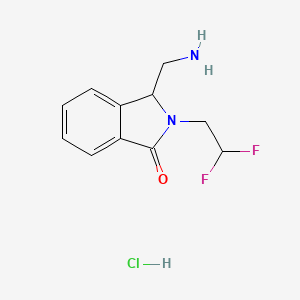
4-(Dimethylphosphoryl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphoryl)phenol is an organic compound with the molecular formula C8H11O2P. It is characterized by a phenol group attached to a dimethylphosphoryl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(Dimethylphosphoryl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of a phenol derivative with a dimethylphosphoryl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through the hydroxylation of aromatic compounds. This process involves the oxidation of benzene derivatives using oxidizing agents like nitric acid in the presence of a catalyst such as sulfuric acid. Another method involves the hydrolysis of aryl halides under high temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dimethylphosphoryl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Nitro, halogenated, and sulfonated phenols.
Aplicaciones Científicas De Investigación
4-(Dimethylphosphoryl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Dimethylphosphoryl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with oxidative stress pathways by scavenging free radicals .
Comparación Con Compuestos Similares
Phenol (C6H5OH): A simpler phenolic compound with similar antimicrobial properties but lacking the dimethylphosphoryl group.
4-Hydroxybenzaldehyde (C7H6O2): Another phenolic compound with different functional groups and applications.
Uniqueness: 4-(Dimethylphosphoryl)phenol is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain chemical reactions and applications compared to simpler phenolic compounds .
Propiedades
Fórmula molecular |
C8H11O2P |
|---|---|
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
4-dimethylphosphorylphenol |
InChI |
InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,9H,1-2H3 |
Clave InChI |
ZYISJOKOKGHGCC-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)




![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)

